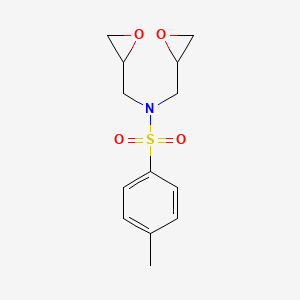
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is a synthetic organic compound belonging to the carbamate family It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a carbamate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenylchloroformate with ethyl carbamate in the presence of a base such as triethylamine in tetrahydrofuran at temperatures ranging from 10 to 40°C . The reaction proceeds with constant stirring for 1-2 hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Nucleophilic substitution: Triethylamine, tetrahydrofuran, and nucleophiles like amines or alcohols.
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: Amino derivatives.
Hydrolysis: Alcohols and carbamic acids.
科学研究应用
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and pathways, resulting in antimicrobial or other biological effects .
相似化合物的比较
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.
Methyl carbamate: Another carbamate ester with similar chemical properties but different biological activities.
Phenyl carbamate: A related compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct chemical reactivity and biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H11ClN2O6S |
|---|---|
分子量 |
322.72 g/mol |
IUPAC 名称 |
ethyl N-(4-chlorosulfonyl-2-nitrophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H11ClN2O6S/c1-3-19-10(14)12(2)8-5-4-7(20(11,17)18)6-9(8)13(15)16/h4-6H,3H2,1-2H3 |
InChI 键 |
DKYPHRWBVDWVBW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)


![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)



![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)


![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)


